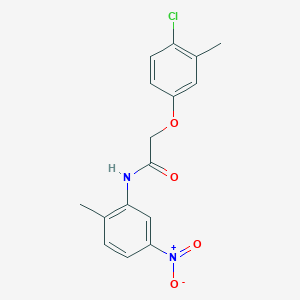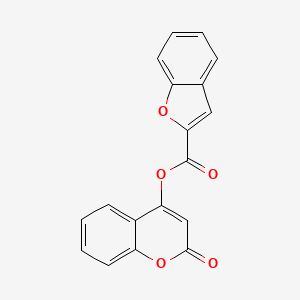![molecular formula C17H20N2O3S B5883920 N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5883920.png)
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, lupus, and rheumatoid arthritis.
Mechanism of Action
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide is a selective inhibitor of the enzyme TYK2, which is involved in the signaling pathway of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, which are implicated in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of several pro-inflammatory cytokines, including IL-12, IL-23, and interferon-gamma (IFN-γ). In addition, this compound has been shown to reduce the activation of T cells and B cells, which are key players in the immune response. These effects suggest that this compound has the potential to be an effective treatment for autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide is its selectivity for TYK2, which reduces the risk of off-target effects. In addition, this compound has shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one limitation of this compound is its short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for the development of N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide. One direction is the evaluation of this compound in clinical trials for the treatment of autoimmune diseases. Another direction is the investigation of the potential combination of this compound with other therapies for enhanced efficacy. Furthermore, the exploration of the role of TYK2 in other diseases, such as cancer and infectious diseases, may provide additional opportunities for the development of this compound and similar inhibitors.
Synthesis Methods
The synthesis of N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide involves several steps. The first step is the preparation of N-benzyl-N-methyl-2-aminobenzamide by reacting 2-aminobenzamide with benzyl chloride and methyl iodide. The second step involves the reaction of N-benzyl-N-methyl-2-aminobenzamide with methylsulfonyl chloride to obtain this compound. The final step involves the purification of the compound using column chromatography.
Scientific Research Applications
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models for the treatment of autoimmune diseases. In a mouse model of psoriasis, this compound was found to significantly reduce skin inflammation and thickness. In a mouse model of lupus, this compound was found to reduce autoantibody production and prolong survival. In a rat model of rheumatoid arthritis, this compound was found to reduce joint inflammation and destruction.
properties
IUPAC Name |
N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-18(13-14-9-5-4-6-10-14)17(20)15-11-7-8-12-16(15)19(2)23(3,21)22/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRORZQGEIBWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)
![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)
![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)

![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)





![1-ethyl-4-[2-(isopropylthio)benzoyl]piperazine](/img/structure/B5883914.png)


![N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5883926.png)